molecular formula C22H27N3O3 B2643669 N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-18-7

N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2643669
CAS RN: 941976-18-7
M. Wt: 381.476
InChI Key: GJQADUBVDUGNTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide was not found, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles

The application of ligands such as 4,7-Dimethoxy-1,10-phenanthroline (L1c) in copper-catalyzed N-arylation of imidazoles and benzimidazoles demonstrates the pivotal role of specific chemical structures in enhancing reaction efficiency. The addition of substances like poly(ethylene glycol) is shown to accelerate these reactions, signifying the importance of component interactions in organic synthesis. This research highlights the adaptability of the process, accommodating a range of imidazoles, benzimidazoles, and aryl halides, and underscores the potential of these chemical frameworks in facilitating complex organic transformations (Altman, Koval, & Buchwald, 2007).

Rhodium(III) Complexes in Catalysis

The study of Rhodium(III) complexes with N-{2-(arylseleno/telluro)ethyl}morpholine reveals their efficacy in catalyzing transfer hydrogenation reactions of ketones. The structural analysis and observed reaction rates illuminate the potential of these complexes in synthetic chemistry and industrial applications, showcasing the utility of specific morpholine derivatives in enhancing catalytic efficiency (Singh, Das, Singh, & Singh, 2010).

Nitric Oxide and Superoxide Interactions

The generation of hydroxyl radicals through the interaction of nitric oxide and superoxide demonstrates the intricate chemical behaviors of morpholine derivatives. The use of 3-morpholinosydnonimine N-ethylcarbamide (SIN-1) to investigate this phenomenon provides insights into the reactive nature of these compounds and their potential applications in understanding oxidative stress and related biological processes (Hogg, Darley-Usmar, Wilson, & Moncada, 1992).

Corrosion Inhibition in Neutral Media

The role of N-ethyl-morpholine salts in inhibiting corrosion of steel in neutral solutions highlights the significance of morpholine derivatives in industrial applications. The study offers valuable insights into the mechanisms of corrosion inhibition and the potential of these compounds in extending the lifespan of metal structures in various environments (Agarwal & Landolt, 1998).

properties

IUPAC Name

N-benzyl-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-7-9-19(10-8-17)20(25-11-13-28-14-12-25)16-24-22(27)21(26)23-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQADUBVDUGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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